2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of efficient bromination and condensation reactions.
Chemical Reactions Analysis
Types of Reactions
2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in redox reactions.
Condensation Reactions: The compound can form larger molecules through condensation with other compounds.
Common Reagents and Conditions
Bromination: Typically involves the use of bromine (Br2) in acetic acid or chloroform at low temperatures.
Condensation: Often involves thiourea in ethanol under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: Compounds containing the thiazole ring are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Materials Science: Thiazole derivatives are used in the development of dyes, pigments, and other materials with specific electronic properties.
Biological Research: The compound can be used as a probe to study biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug that includes a thiazole ring.
Uniqueness
2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide is unique due to the presence of both a bromine atom and a thiazole ring, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in different fields, making it a versatile compound for scientific research.
Properties
IUPAC Name |
2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c1-7(2,8)5(11)10-6-9-3-4-12-6/h3-4H,1-2H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRFOGRRZNLWOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NC=CS1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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